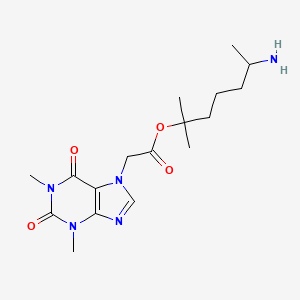
6-Amino-2-methylheptan-2-yl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptaminol acefyllin is a compound that combines heptaminol, an amino alcohol with cardiac stimulant properties, and acefyllin, a xanthine derivative known for its stimulant effects on the central nervous system. Heptaminol acefyllin is primarily used in the treatment of low blood pressure and venolymphatic insufficiency due to its positive inotropic action and vasodilatory effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of heptaminol acefyllin involves the reaction of heptaminol with acefyllin. Heptaminol is synthesized through the reduction of 6-amino-2-methylheptan-2-one, while acefyllin is derived from theophylline through a series of chemical reactions involving acetic acid .
Industrial Production Methods
Industrial production of heptaminol acefyllin typically involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process includes precolumn derivatization and the use of specific reagents to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Heptaminol acefyllin undergoes various chemical reactions, including:
Oxidation: Heptaminol can be oxidized to form corresponding ketones.
Reduction: Reduction of acefyllin can lead to the formation of theophylline derivatives.
Substitution: Both heptaminol and acefyllin can undergo substitution reactions with halogens and other electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides
Major Products
The major products formed from these reactions include various derivatives of heptaminol and acefyllin, such as ketones, alcohols, and substituted xanthines .
Aplicaciones Científicas De Investigación
Heptaminol acefyllin has a wide range of scientific research applications:
Mecanismo De Acción
Heptaminol acefyllin exerts its effects through multiple mechanisms:
Heptaminol: Acts as a positive inotrope, increasing cardiac contractility and improving blood flow.
Molecular Targets and Pathways: Heptaminol targets cardiac muscle cells, while acefyllin interacts with adenosine receptors and phosphodiesterase enzymes
Comparación Con Compuestos Similares
Heptaminol acefyllin can be compared with other similar compounds:
Heptaminol: Similar to isometheptene and methylhexanamine, which are also amino alcohols with stimulant properties.
Uniqueness
Heptaminol acefyllin is unique due to its combination of heptaminol’s cardiac stimulant properties and acefyllin’s central nervous system stimulant effects, making it effective in treating both cardiovascular and respiratory conditions .
Propiedades
Número CAS |
5152-72-7 |
|---|---|
Fórmula molecular |
C17H27N5O4 |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
(6-amino-2-methylheptan-2-yl) 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate |
InChI |
InChI=1S/C17H27N5O4/c1-11(18)7-6-8-17(2,3)26-12(23)9-22-10-19-14-13(22)15(24)21(5)16(25)20(14)4/h10-11H,6-9,18H2,1-5H3 |
Clave InChI |
VYQJFIGMSSIWAR-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC(C)(C)OC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



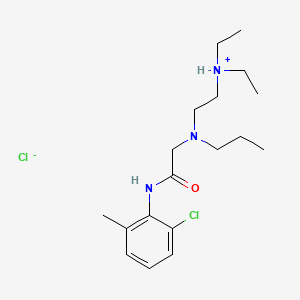



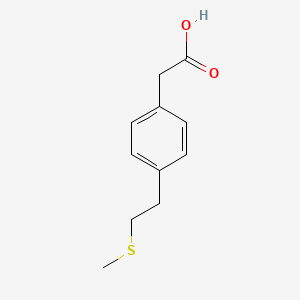
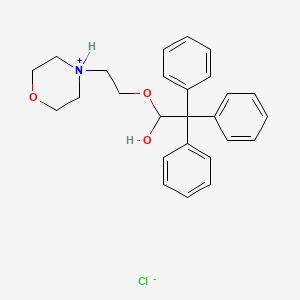

![1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine](/img/structure/B13750469.png)
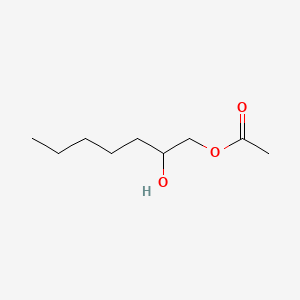
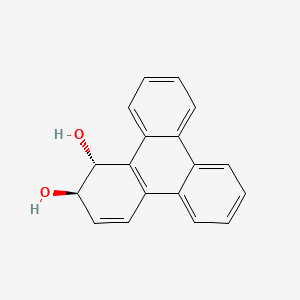
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-2-piperidinyl)-(9ci)](/img/structure/B13750492.png)

![2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate](/img/structure/B13750504.png)
